REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Br[CH2:12][CH2:13][CH:14]=[CH2:15].[BH4-].[Na+]>>[CH2:15]([N:7]1[CH2:8][CH2:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[CH2:14][CH:13]=[CH2:12] |f:2.3|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CN=CC=C12
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
14
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 70°-80° C. for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with a small quantity of ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (200 ml)
|
Type
|
CUSTOM
|
Details
|
range 0° to 20° C
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo, water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene layer was dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by alumina column chromatography (
|
Type
|
WASH
|
Details
|
eluted successively with petroleum ether, benzene and chloroform) and
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
bp. 100°-103° C./0.9 mmHg, to afford the Compound No
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(CC=C)N1CC=2C=CC=NC2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |